1-(2-Chloro-5-methoxypyridin-4-YL)ethanone
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Overview
Description
1-(2-Chloro-5-methoxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in alcohols .
Scientific Research Applications
1-(2-Chloro-5-methoxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes .
Comparison with Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(2-Chloro-4-methylthiazol-5-yl)ethanone
Comparison: 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(2-chloro-5-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-8(9)10-4-7(6)12-2/h3-4H,1-2H3 |
InChI Key |
SANXZVAJCDYLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1OC)Cl |
Origin of Product |
United States |
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